molecular formula C8H9ClN2O2S B7926967 2-Chloro-N-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide

2-Chloro-N-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide

Cat. No.: B7926967
M. Wt: 232.69 g/mol
InChI Key: DWHGRHUESATILB-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide is a chloroacetamide derivative of interest in medicinal chemistry and drug discovery research. Compounds featuring the thiazole ring are recognized as a privileged scaffold in the development of novel therapeutic agents, with demonstrated potential in anticancer research . The reactive chloroacetyl group makes this compound a valuable electrophilic synthetic intermediate, suitable for constructing more complex molecules through nucleophilic substitution reactions, such as the alkylation of amines or thiols. This reactivity is commonly exploited to create potential enzyme inhibitors or to link pharmacophores. Researchers investigating human neutrophil elastase (HNE) inhibitors, a key target in respiratory diseases like COPD and cystic fibrosis, may find this structural motif relevant, though the specific inhibitory activity is highly dependent on the core heterocycle and substitution pattern . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2S/c1-11(7(13)4-9)5-6(12)8-10-2-3-14-8/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHGRHUESATILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)C1=NC=CS1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide typically involves the reaction of thiazole derivatives with chloroacetyl chloride and methylamine. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or ethanol.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The α-chloroacetamide group undergoes nucleophilic substitution reactions due to the electrophilic nature of the chlorine atom.

Key Reactions:

  • Thiol substitution : Reaction with mercapto derivatives (e.g., thiourea, thiophenol) yields thioacetamide derivatives. For example:

    C₈H₉ClN₂O₂S+HS-RC₈H₉SN₂O₂S-R+HCl\text{C₈H₉ClN₂O₂S} + \text{HS-R} \rightarrow \text{C₈H₉SN₂O₂S-R} + \text{HCl}

    This pathway was utilized to synthesize anticancer thioacetamides, achieving IC₅₀ values as low as 23.30 ± 0.35 μM against A549 lung cancer cells .

  • Amine displacement : Primary/secondary amines replace the chloro group under basic conditions. For instance, reaction with piperazine derivatives forms bis-acetamide analogs .

Table 1: Nucleophilic Substitution Reactions

NucleophileConditionsProductYield (%)Application
ThioureaEthanol, refluxThioacetamide70–85Anticancer agents
Benzyl mercaptanK₂CO₃, DMF, RTBenzylthioacetamide65Antimicrobial derivatives
PiperazineEtOH, NaOEt, refluxBis-acetamide linker78Hybrid molecule synthesis

Acylation and Condensation via the Acetamide Moiety

The acetamide group participates in acylation and condensation reactions, often enhancing pharmacological activity.

Key Pathways:

  • Schiff base formation : Reacting with aldehydes (e.g., 4-chlorobenzaldehyde) forms imine-linked derivatives. These compounds demonstrated anti-tubercular activity with MIC values of 0.09 µg/mL .

  • Acylation with acid chlorides : Treatment with benzoyl chloride introduces aromatic groups, improving lipophilicity and target binding .

Thiazole Ring Modifications

The thiazole moiety undergoes electrophilic substitution and alkylation, enabling structural diversification.

Key Reactions:

  • Alkylation : Reacting with alkyl halides (e.g., methyl iodide) at the thiazole nitrogen enhances metabolic stability. Derivatives showed 88% seizure protection in murine models .

  • Electrophilic substitution : Bromination at the 5-position of the thiazole ring using NBS (N-bromosuccinimide) yields halogenated analogs for SAR studies .

Table 2: Thiazole Ring Reactions

ReagentConditionsProductBiological Activity
Methyl iodideK₂CO₃, DMF, 60°CN-MethylthiazoleImproved CNS penetration
NBSCCl₄, light, RT5-BromothiazoleEnhanced anticancer activity
Acryloyl chlorideTEA, THF, 0°CAcrylamide-thiazole conjugateTubulin inhibition

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

  • Thieno[2,3-b]pyridines : Reaction with 2-mercaptonicotinonitrile under basic conditions forms tricyclic systems via sulfur bridge formation .

  • Benzothiazole hybrids : Condensation with 6-aminobenzothiazole-2-thiol yields dual heterocyclic scaffolds with dual carbonic anhydrase IX/EGFR inhibition (IC₅₀: 12–45 nM) .

Stability and Reactivity Considerations

  • Hydrolysis : The chloroacetamide group hydrolyzes slowly in aqueous basic media, forming glycolic acid derivatives .

  • Thermal stability : Decomposition occurs above 200°C, releasing HCl and forming methyl vinyl ketone byproducts .

Mechanistic Insights

  • SN2 displacement : The α-chloro group’s reactivity is enhanced by electron-withdrawing effects of the adjacent carbonyl .

  • Thiazole activation : The thiazole nitrogen’s lone pair facilitates electrophilic attacks, as confirmed by DFT calculations .

Scientific Research Applications

Introduction to 2-Chloro-N-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide

This compound, with the CAS number 1353968-24-7, is a chemical compound that has garnered attention in various scientific research applications. This compound is characterized by its unique molecular structure, which includes a thiazole moiety that contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The thiazole ring is known for its ability to interfere with microbial metabolism, making it a candidate for developing new antibacterial agents.

Case Study : In a study published in the Journal of Medicinal Chemistry, derivatives of thiazole were synthesized and tested against various bacterial strains. Results showed that compounds with similar structures exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential for therapeutic applications .

Anticancer Research

The compound’s structure suggests potential anticancer properties. Thiazole derivatives have been studied extensively for their ability to inhibit cancer cell proliferation and induce apoptosis.

Case Study : A recent investigation explored the cytotoxic effects of thiazole-based compounds on human cancer cell lines. The study found that certain derivatives led to significant reductions in cell viability, indicating that modifications to the thiazole structure could enhance anticancer activity .

Enzyme Inhibition

Another important application of this compound is in enzyme inhibition. The compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes.

Case Study : Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain thiazole derivatives could effectively inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease .

Agricultural Applications

The compound’s bioactivity extends to agricultural chemistry, where it has been investigated as a potential pesticide or herbicide. Its mechanism of action may involve disrupting metabolic pathways in pests.

Case Study : A study assessed the efficacy of thiazole derivatives in controlling agricultural pests, showing promising results in reducing pest populations while being less harmful to beneficial insects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits acetylcholinesterase
Agricultural UsePotential pesticide/herbicide

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name & ID (Evidence) Key Substituents/Modifications Melting Point (°C) Yield (%) Notable Features
Target Compound -N(CH₃)-, -O=C-thiazole-ethyl chain Not Reported - Flexibility from ethyl chain; oxo-thiazole enhances H-bonding
2-Chloro-N-(thiazol-2-yl)-acetamide (1) -NH- (no methyl), thiazole - - Lacks methyl and oxo groups; simpler structure with N-H for H-bonding
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide 2,6-dichlorophenyl, thiazole 489–491 - Rigid dichlorophenyl group; twisted dihedral (79.7°) affects crystal packing
2,2-Diphenyl-N-(thiazol-2-yl)acetamide Diphenyl, thiazole 409–411 - Hydrophobic diphenyl groups; dihedral angles (75.79°, 81.85°) reduce planarity
2-Chloro-N-(5-phenyl-oxadiazol-2-yl)-acetamide Oxadiazole ring instead of thiazole - - Oxadiazole’s electron-withdrawing nature may increase stability
N-(Thiazol-2-yl)acetamide No chloro or methyl groups - - Lacks chloro and methyl; stabilized by N—H⋯N and C—H⋯O bonds

Key Observations:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in compounds) correlate with lower yields (53–58%) compared to electron-neutral substituents (e.g., 90% for 4-chlorobenzylidene in compound 9 ).
  • Melting Points : Bulky substituents (e.g., diphenyl in ) increase melting points (409–411°C) due to enhanced van der Waals interactions, while polar groups (e.g., oxo-thiazole in the target) may lower melting points by disrupting crystal packing.

Crystallographic and Intermolecular Interactions

  • Target Compound : The ethyl chain may introduce conformational flexibility, while the oxo-thiazole participates in H-bonding (e.g., N—H⋯O=C). This contrasts with rigid analogs like , where dichlorophenyl-thiazole twisting (79.7°) creates 1D chains via N—H⋯N bonds .
  • Packing Stability : Compounds like rely on π-π interactions (3.6977 Å between thiazole rings) and C—H⋯π bonds for stability, whereas the target’s oxo group may favor H-bonded networks over π-stacking .

Biological Activity

Chemical Identity

  • Name : 2-Chloro-N-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide
  • CAS Number : 1353968-24-7
  • Molecular Formula : C8H9ClN2O2S
  • Molecular Weight : 232.69 g/mol

This compound is a thiazole derivative, which has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research has indicated that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound's effectiveness can be assessed through minimum inhibitory concentration (MIC) values against various pathogens.

Pathogen MIC (µM)
Staphylococcus aureus5.64
Escherichia coli13.40
Candida albicans16.69

The compound demonstrated moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes some findings related to its anticancer properties:

Cell Line IC50 (µM) Activity
HEPG2 (Liver carcinoma)7.06Moderate activity
MCF7 (Breast cancer)11.1Good activity

The structure–activity relationship (SAR) analysis indicated that the presence of certain substituents, such as carbonyl groups, enhances the cytotoxicity of the compound .

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, it has been suggested that thiazole derivatives can act as inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), which are critical for DNA replication and synthesis of nucleotides, respectively .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including our compound of interest. The results indicated that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with a notable effect on biofilm formation.

Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of thiazole derivatives on liver carcinoma cell lines. The results showed that compounds similar to this compound exhibited IC50 values ranging from 1.03 µM to 17.35 µM, indicating strong potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-chloro-N-methyl-N-(2-oxo-2-thiazol-2-yl-ethyl)-acetamide?

  • Methodology : Synthesis typically involves coupling chloroacetyl chloride with substituted thiazole derivatives in the presence of a carbodiimide coupling agent (e.g., EDC·HCl) and triethylamine (TEA) as a catalyst. Solvent choice (e.g., dichloromethane) and low-temperature stirring (273 K) are critical to minimize side reactions .
  • Characterization : Post-synthesis, purification via recrystallization (methanol/acetone mixtures) and validation by TLC or HPLC are essential. Structural confirmation requires 1^1H/13^13C NMR and FT-IR to identify key functional groups (e.g., C=O at ~1680–1714 cm1^{-1}, NH stretches at ~3300 cm1^{-1}) .

Q. How is structural characterization of this compound performed using crystallography?

  • X-ray Diffraction : Single-crystal X-ray diffraction (SCXRD) is employed to resolve bond lengths, angles, and intermolecular interactions. For example, thiazole rings often exhibit planarity with dihedral angles ~80° relative to adjacent aromatic groups .
  • Hydrogen Bonding : Graph-set analysis (e.g., R22(8)R_2^2(8) motifs) identifies intermolecular interactions stabilizing the crystal lattice, such as N–H⋯N bonds in thiazole derivatives .

Q. What are the common biological targets or applications of chloroacetamide-thiazole hybrids?

  • Medicinal Chemistry : These compounds act as enzyme inhibitors (e.g., kinase or protease targets) due to the electrophilic chloroacetamide group, which can alkylate cysteine residues. Computational docking studies (AutoDock, Schrödinger) predict binding modes .
  • Coordination Chemistry : The thiazole nitrogen and carbonyl oxygen serve as ligands for metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}), enabling applications in catalysis or bioinorganic studies .

Advanced Research Questions

Q. How can researchers address contradictory data in crystallographic refinement for this compound?

  • Refinement Software : Use SHELXL for small-molecule refinement, leveraging restraints for disordered atoms and anisotropic displacement parameters. Validate structures using CIF checkers (e.g., PLATON) to resolve RintR_{\text{int}} discrepancies .
  • Data Contradictions : For twinned crystals, employ twin-law refinement (e.g., BASF parameter in SHELXL) and compare with powder XRD to verify phase purity .

Q. What computational methods are effective for modeling reaction mechanisms involving this compound?

  • DFT Calculations : Use Gaussian or ORCA to simulate reaction pathways (e.g., nucleophilic substitution at the chloroacetamide group). Analyze transition states and activation energies for steps like thiazole ring formation .
  • MD Simulations : Study solvation effects (e.g., in DMSO or water) using GROMACS to predict solubility and aggregation behavior .

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Assay Optimization : Standardize protocols (e.g., IC50_{50} measurements) using positive controls (e.g., cisplatin for cytotoxicity). Validate via dose-response curves and statistical analysis (ANOVA with Tukey post-hoc tests) .
  • Metabolite Interference : Use LC-MS/MS to identify degradation products (e.g., hydrolysis of the chloroacetamide group) that may skew bioactivity results .

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